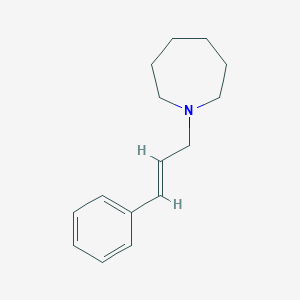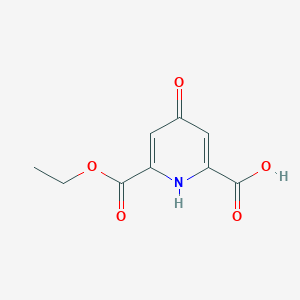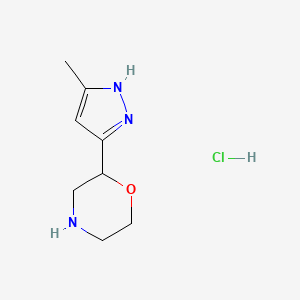
tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate is a synthetic organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The compound is characterized by the presence of a tert-butyl group and a tert-butoxycarbonyl group attached to the azetidine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The general reaction scheme is as follows:
Azetidine+tert-Butyl chloroformate→tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and scalability. The use of flow microreactor systems allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with aqueous phosphoric acid.
Cyclization Reactions: The azetidine ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Acidic reagents such as hydrochloric acid or phosphoric acid are used to remove the tert-butoxycarbonyl group.
Cyclization: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amine, while cyclization reactions can produce various heterocyclic compounds.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of carbapenems, a class of antibiotics.
Biology and Medicine
These ligands are explored for their therapeutic potential in treating neurological disorders.
Industry
In the industrial sector, the compound is used in the development of antimicrobial agents. Substituted phenyl azetidines derived from this compound are investigated for their potential to combat resistant bacterial strains.
Mécanisme D'action
The mechanism of action of tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate involves its interaction with specific molecular targets. For example, in the synthesis of ligands for nicotinic receptors, the compound binds to the receptor sites, modulating their activity. The pathways involved include the inhibition or activation of receptor-mediated signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl azetidin-3-yl(methyl)carbamate: This compound has a similar structure but with a methyl group instead of a tert-butoxycarbonyl group.
tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Another related compound used in the synthesis of heterocyclic structures and as a building block in organic synthesis.
Uniqueness
The uniqueness of tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate lies in its specific reactivity and stability conferred by the tert-butoxycarbonyl group. This makes it particularly valuable in applications requiring selective deprotection and controlled reactivity.
Propriétés
Formule moléculaire |
C13H24N2O4 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
tert-butyl N-(azetidin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)15(9-7-14-8-9)11(17)19-13(4,5)6/h9,14H,7-8H2,1-6H3 |
Clé InChI |
NDUAWWLHYNHRFG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1CNC1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




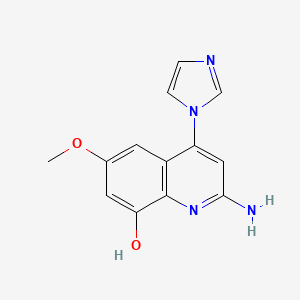
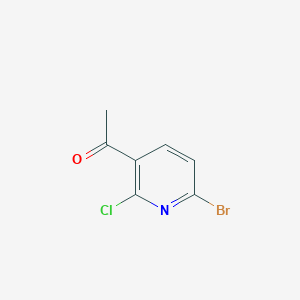

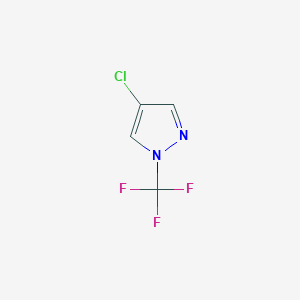
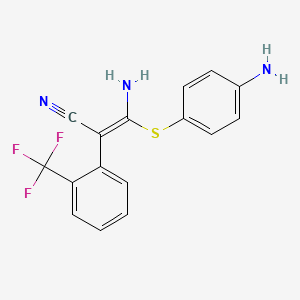
![5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15223285.png)



